RS-17053 hydrochloride is a selective α1A-adrenoceptor antagonist. [, , , , , , ] It is a synthetic compound specifically designed for research purposes to investigate the role of α1A-adrenoceptors in various physiological and pathological processes. [, , , , , , ] RS-17053 hydrochloride has been instrumental in characterizing and differentiating α1-adrenoceptor subtypes, particularly in vascular and prostate tissues. [, , , , , , ]
Synthesis Analysis
While the specific details of RS-17053 hydrochloride synthesis are not available in the provided literature, it is known to be a synthetic compound. [, , , , , , ] This suggests that its production involves a multi-step chemical synthesis process starting from commercially available precursors.
Molecular Structure Analysis
The molecular structure of RS-17053 hydrochloride is described as N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride. [] This detailed chemical name provides insights into its structure:
Mechanism of Action
RS-17053 hydrochloride acts as a competitive antagonist at the α1A-adrenoceptor subtype. [, , , , , , ] This means it binds to the receptor, preventing the binding of endogenous agonists like norepinephrine and thus inhibiting the downstream signaling cascade normally activated by these agonists. [, , , , , , ]
Applications
Characterization of α1-adrenoceptor subtypes: It has been instrumental in differentiating pharmacological profiles of α1-adrenoceptor subtypes, particularly in distinguishing the α1A-adrenoceptor from the α1B- and α1D-adrenoceptors in various tissues like the rat vas deferens, hepatic portal vein, spleen, aorta, and human prostate. [, , , , , , ]
Investigation of vascular responses: It has been used to study the role of α1A-adrenoceptors in mediating vasoconstriction in blood vessels like the rat hind limb and rabbit ear artery. [, , , ]
Understanding prostate physiology: It has been employed to investigate the role of α1-adrenoceptor subtypes, specifically the α1A-adrenoceptor, in mediating smooth muscle contraction in the human prostate, which is relevant to conditions like benign prostatic hyperplasia. [, ]
Exploring adrenoceptor plasticity: Research utilizing RS-17053 hydrochloride has contributed to the understanding of potential alterations in α1-adrenoceptor subtype expression in disease models, such as spontaneously hypertensive rats, which may have implications for cardiovascular diseases. []
Future Directions
Further characterization of α1L-adrenoceptors: While RS-17053 hydrochloride has helped identify pharmacological differences within the α1A-adrenoceptor subtype, more research is needed to fully characterize the proposed α1L-adrenoceptor, which displays unique binding affinities for RS-17053 hydrochloride in certain tissues. [, , ]
Related Compounds
Norepinephrine
Compound Description: Norepinephrine is an endogenous neurotransmitter that plays a crucial role in the sympathetic nervous system. It acts on adrenergic receptors, including alpha-adrenoceptors, leading to various physiological effects such as vasoconstriction, increased heart rate, and bronchodilation. The scientific research provided primarily focuses on the role of norepinephrine in contracting smooth muscle cells within the human lower urinary tract (LUT) by activating alpha 1A-adrenoceptors [].
Prazosin
Compound Description: Prazosin is a selective alpha-1 adrenoceptor antagonist, primarily used to treat hypertension. It exerts its antihypertensive effects by blocking the vasoconstricting action of norepinephrine on blood vessels. Prazosin is considered a first-generation alpha-blocker and exhibits relatively higher affinity for alpha-1A and alpha-1B adrenoceptors compared to alpha-1D subtypes [].
Relevance: Prazosin serves as a comparator to RS-17053 hydrochloride in several studies evaluating the affinity and selectivity of alpha-1 adrenoceptor antagonists [, , , , ]. Although both compounds target alpha-1 adrenoceptors, RS-17053 hydrochloride demonstrates a higher selectivity for the alpha-1A subtype, while prazosin exhibits a broader range of affinity across the subtypes [].
WB 4101
Compound Description: WB 4101 (2-(2,6-dimethoxyphenoxyethyl) aminomethyl-1,4 benzodioxane) is a selective alpha1A-adrenoceptor antagonist [, ].
Relevance: WB 4101, similar to RS-17053 hydrochloride, exhibits selectivity for the alpha-1A adrenoceptor subtype and is often utilized in research to investigate the role of this receptor subtype in various tissues [, ]. These compounds are grouped together in the scientific research as tools for characterizing and distinguishing the pharmacological properties of different alpha-1 adrenoceptor subtypes.
5-Methylurapidil
Compound Description: 5-Methylurapidil is an alpha-1 adrenoceptor antagonist with a unique pharmacological profile. It demonstrates a higher affinity for the alpha-1A adrenoceptor subtype compared to alpha-1B, but importantly, it also displays high affinity for a putative alpha-1L adrenoceptor subtype [, , ].
Relevance: 5-Methylurapidil plays a crucial role in the identification and characterization of the alpha-1L adrenoceptor subtype in several studies. Notably, while RS-17053 hydrochloride exhibits high selectivity for alpha-1A adrenoceptors in most tissues, both 5-methylurapidil and RS-17053 hydrochloride show similar lower affinity for the putative alpha-1L adrenoceptor subtype found in certain tissues, such as the human LUT []. This shared characteristic distinguishes the alpha-1L adrenoceptor from the well-defined alpha-1A subtype and suggests that 5-methylurapidil and RS-17053 hydrochloride might be valuable tools for further characterizing this less understood adrenoceptor subtype [, ].
BMY 7378
Compound Description: BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione) is recognized as a selective antagonist for the alpha-1D adrenoceptor subtype [, , ].
Relevance: BMY 7378 is used as a pharmacological tool to distinguish the alpha-1D adrenoceptor subtype from other alpha-1 adrenoceptor subtypes [, , ]. It allows researchers to investigate the specific roles and contributions of the alpha-1D adrenoceptor subtype in various physiological processes and compare its pharmacological properties to those of RS-17053 hydrochloride, which primarily targets the alpha-1A subtype.
Tamsulosin
Compound Description: Tamsulosin is a selective alpha-1A adrenoceptor antagonist, primarily used to treat benign prostatic hyperplasia (BPH). Its mechanism of action involves relaxing the smooth muscles in the prostate and bladder neck, improving urine flow [].
Relevance: Tamsulosin, similar to RS-17053 hydrochloride, demonstrates selectivity for the alpha-1A adrenoceptor subtype []. The research highlights their shared ability to effectively block alpha-1A adrenoceptors, contributing to their therapeutic efficacy in conditions like BPH, where antagonism of this receptor subtype is desired.
KMD-3213
Compound Description: KMD-3213 [(-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide] represents a high-affinity ligand for alpha-1 adrenoceptors, particularly the alpha-1L subtype. It exhibits preferential binding to alpha-1L adrenoceptors in intact tissues, demonstrating a distinct pharmacological profile compared to conventional alpha-1 antagonists like prazosin [].
Relevance: KMD-3213 plays a crucial role in identifying and characterizing the alpha-1L adrenoceptor in specific tissues, such as the rabbit ear artery []. Both functional and binding studies, as detailed in the research, utilize KMD-3213 to distinguish the alpha-1L adrenoceptor from other subtypes, particularly highlighting its higher affinity compared to RS-17053 hydrochloride for this receptor subtype [].
Compound Description: NS-49 [(R)-(-)-3′-(2-amino-1-hydroxyethyl)-4′-fluorometh-anesulfonanilide hydrochloride] is a selective agonist for both alpha-1A and alpha-1L adrenoceptors [].
Relevance: The contractile response elicited by NS-49 in the rabbit ear artery was antagonized by RS-17053 hydrochloride, indicating the presence of alpha-1L adrenoceptors in this tissue []. The study suggests that the response to NS-49 was mediated predominantly via alpha-1L adrenoceptors, whereas the response to noradrenaline was produced through two distinct alpha-1 adrenoceptor subtypes (presumably alpha-1B and alpha-1L adrenoceptors) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SB 218078 is an inhibitor of checkpoint kinase 1 (Chk1) that blocks phosphorylation of cdc25 with an IC50 value of 15 nM. It less potently inhibits cdc2 and PKC (IC50s = 250 and 1,000 nM, respectively) and causes 85% inhibition of PKD1 at 1 µM. SB 218078 releases G2 cell cycle arrest induced by γ-irradiation or the topoisomerase I inhibitor topotecan. In this way, SB 218078 enhances the cytotoxicity of DNA-damaging compounds. SB-218078 is a potent and selective indolocarbazole chk1 inhibitor.
SB 221284 is potent, selective 5-HT2C/2B receptor antagonist. SB 221284 are pKi values are 6.4, 7.9 and 8.6 for 5-HT2A, 2B and 2C receptors respectively.
SB 222200 is a neurokinin-3 (NK3) receptor antagonist (IC50 = 18.4 nM). It is selective for NK3 over NK1 and NK2 receptors (IC50s = 250 and >100,000 nM, respectively). SB 222200 decreases calcium mobilization induced by neurokinin B with an IC50 value of 265 nM in HEK293 cells expressing the recombinant human receptor. It inhibits contractions induced by senktide in isolated rabbit iris sphincter muscle when used at a concentration of 300 nM. SB 222200 (500 pmol, i.c.v.) decreases mean arterial pressure in spontaneously hypertensive, but not normotensive, rats. It prevents senktide-induced head shakes and tail whips in mice (ED50 = 5.6 mg/kg). SB-222200 is a central nervous system penetrant, potent and selective NK-3 receptor antagonist. SB-222200 inhibited I-[MePhe]neurokinin B (NKB) binding to Chinese hamster ovary (CHO) cell membranes stably expressing the hNK-3 receptor (CHO-hNK-3R) with a K(i) = 4.4 nM and antagonized NKB-induced Ca(2+) mobilization in HEK 293 cells stably expressing the hNK-3 receptor (HEK 293-hNK-3R) with an IC = 18.4 nM. SB-222200 was selective for hNK-3 receptors compared with hNK-1 (K(i) > 100,000 nM) and hNK-2 receptors (K(i) = 250 nM).
SB220025 is am member of the class of imidazoles carrying piperidin-4-yl, 4-fluophenyl and 2-aminopyrimidin-4-yl substituents at posiitons 1, 4 and 5 respectively. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an angiogenesis inhibitor and an anti-inflammatory agent. It is a member of piperidines, an organofluorine compound, an aminopyrimidine and a member of imidazoles.
SB-228357 is a 5-HT2C/2B receptor antagonist (pKi values are 7.0, 8.1 and 9.1 at 5-HT2A, 2B and 2C receptors respectively). SB-228357 displays inverse agonism in a 5-HT-stimulated PI hydrolysis model of 5-HT2C receptor function.